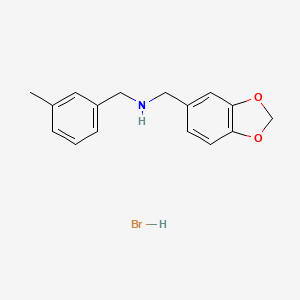(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide
CAS No.: 1609400-39-6
Cat. No.: VC8245350
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1609400-39-6 |
|---|---|
| Molecular Formula | C16H18BrNO2 |
| Molecular Weight | 336.22 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine;hydrobromide |
| Standard InChI | InChI=1S/C16H17NO2.BrH/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H |
| Standard InChI Key | OJJGGEHTJYHEDH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3.Br |
| Canonical SMILES | CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₈BrNO₂ and a molecular weight of 336.22 g/mol . The hydrobromide salt form enhances its stability and solubility in polar solvents compared to the free base.
IUPAC Name and Structural Features
The systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(3-methylbenzyl)methanamine hydrobromide. The structure comprises:
-
A 1,3-benzodioxol-5-ylmethyl group (piperonylmethyl), which contributes electron-rich aromatic characteristics.
-
A 3-methylbenzylamine moiety, introducing steric and electronic modulation to the amine center.
-
A hydrobromic acid counterion, stabilizing the protonated amine .
The presence of the 1,3-benzodioxole ring (a methylenedioxy group fused to a benzene ring) is notable for its prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors .
Synonyms and Registry Numbers
Common synonyms include:
-
1-(Benzo[d] dioxol-5-yl)-N-(3-methylbenzyl)methanamine hydrobromide
-
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine HBr
Synthesis and Manufacturing
Synthetic Routes
While direct literature on this compound’s synthesis is limited, analogous hydrobromide salts of benzodioxole-containing amines are typically prepared via:
-
Reductive Amination: Reacting a benzodioxole-containing aldehyde (e.g., piperonal) with a substituted benzylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) .
-
Salt Formation: Treating the free base amine with hydrobromic acid in a solvent such as methanol or dichloromethane .
A plausible two-step synthesis could involve:
-
Step 1: Condensation of 1,3-benzodioxole-5-carbaldehyde with 3-methylbenzylamine using anhydrous sodium sulfate (Na₂SO₄) as a desiccant in dichloromethane (CH₂Cl₂).
-
Step 2: Reduction of the intermediate imine with NaBH₄ in methanol, followed by acidification with HBr to precipitate the hydrobromide salt .
Physicochemical Properties
The lack of experimental data on melting/boiling points highlights the need for further characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume